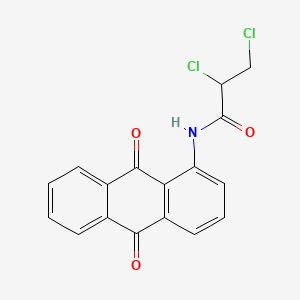![molecular formula C7H12N2 B13947450 3,7-Diazatricyclo[5.2.0.02,4]nonane CAS No. 266359-27-7](/img/structure/B13947450.png)
3,7-Diazatricyclo[5.2.0.02,4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diazatricyclo[52002,4]nonane is a bicyclic organic compound with the molecular formula C7H12N2 It is characterized by its unique tricyclic structure, which includes two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazatricyclo[5.2.0.02,4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran or dichloromethane.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Base catalysts such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,7-Diazatricyclo[5.2.0.02,4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,7-Diazatricyclo[5.2.0.02,4]nonane has several scientific research applications:
Medicinal Chemistry: It is explored as a scaffold for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3,7-Diazatricyclo[5.2.0.02,4]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its unique structure allows it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with nitrogen atoms, used as a catalyst and ligand.
1,5-Diazabicyclo[4.3.0]non-5-ene: Known for its use in organic synthesis as a strong base.
Uniqueness
3,7-Diazatricyclo[5.2.0.02,4]nonane is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
266359-27-7 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3,7-diazatricyclo[5.2.0.02,4]nonane |
InChI |
InChI=1S/C7H12N2/c1-3-9-4-2-6(9)7-5(1)8-7/h5-8H,1-4H2 |
InChI Key |
BCQFCHPHOHGYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC2C3C1N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


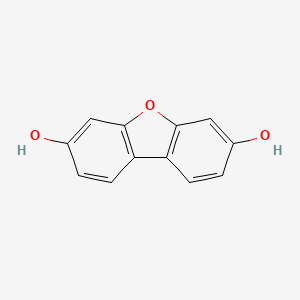
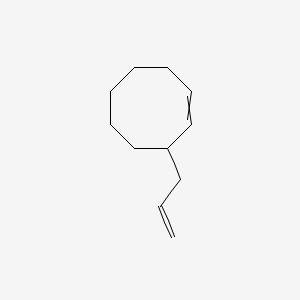

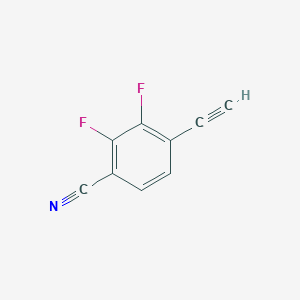
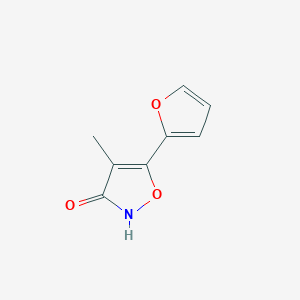
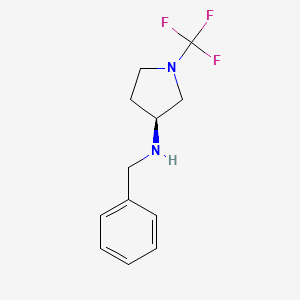
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
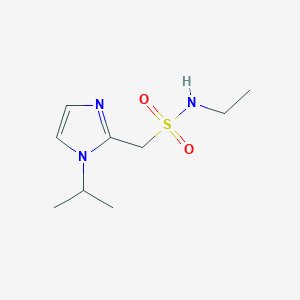

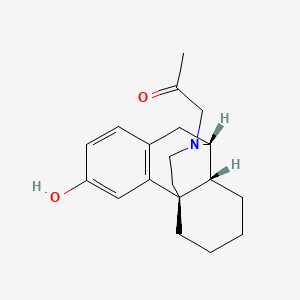

![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
